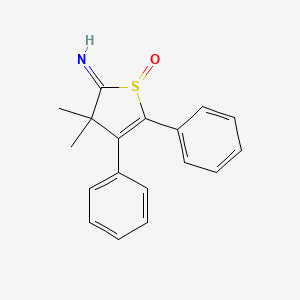![molecular formula C16H22Br2N2O B14313661 N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide CAS No. 114390-43-1](/img/structure/B14313661.png)
N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide: is an organic compound characterized by the presence of bromine atoms, a cyclohexylmethyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide typically involves the following steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Aminomethylation: The brominated compound is then subjected to aminomethylation using cyclohexylmethylamine to introduce the cyclohexylmethyl group.
Acetylation: Finally, the aminomethylated compound is acetylated to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups.
Reduction: Reduction reactions can target the bromine atoms, potentially converting them to hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified amino and acetamide groups.
Reduction: Reduced derivatives with hydrogen atoms replacing bromine atoms.
Substitution: Substituted derivatives with new functional groups replacing bromine atoms.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies involving brominated aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyclohexylmethyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
- 2,6-Dibromo-4-methylaniline
- 2,4-Dibromo-6-methylaniline
- 2,6-Dibromo-4-ethylaniline
Comparison: N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide is unique due to the presence of the cyclohexylmethyl group and the acetamide moiety. These structural features distinguish it from other brominated aniline derivatives and contribute to its specific chemical and biological properties.
特性
CAS番号 |
114390-43-1 |
|---|---|
分子式 |
C16H22Br2N2O |
分子量 |
418.2 g/mol |
IUPAC名 |
N-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H22Br2N2O/c1-11(21)20-16-13(7-14(17)8-15(16)18)10-19-9-12-5-3-2-4-6-12/h7-8,12,19H,2-6,9-10H2,1H3,(H,20,21) |
InChIキー |
OUZPRYTYFHVCKL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)CNCC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


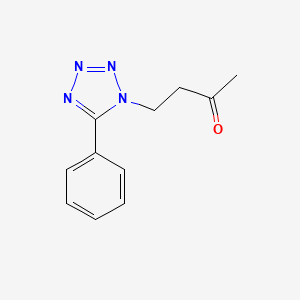
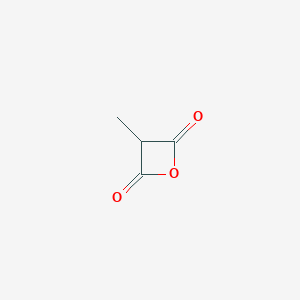
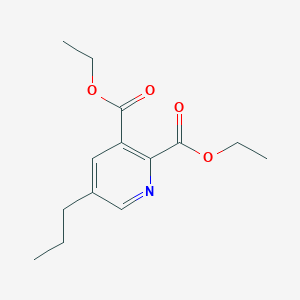
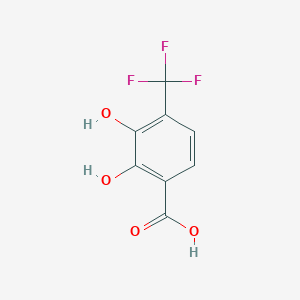
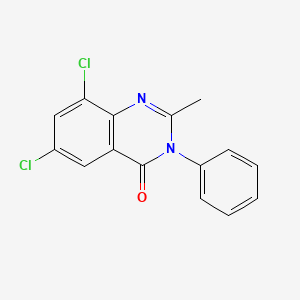
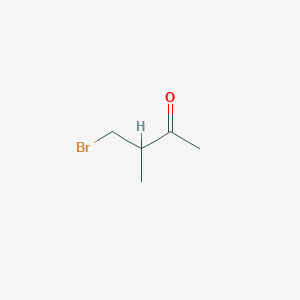
![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
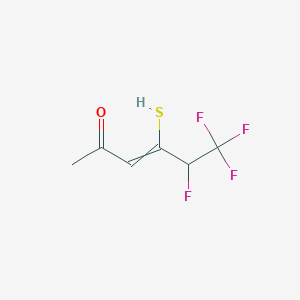
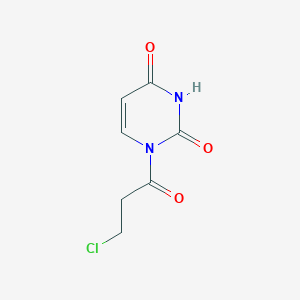
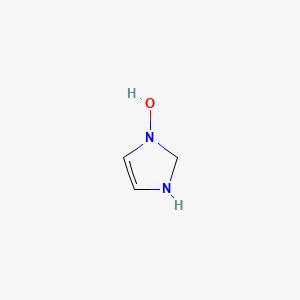
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
